molecular formula C14H18O8 B016937 Conduritol B Tetraacetate CAS No. 25348-63-4

Conduritol B Tetraacetate

Cat. No. B016937
CAS RN: 25348-63-4
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-IGQOVBAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Conduritol B Tetraacetate involves several key strategies, highlighting the versatility of organic synthesis techniques. One approach includes the enzymatic desymmetrization of conduritol D to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, employing lipases from various sources for catalysis (Patti et al., 1996). Another synthesis pathway involves bromination and reduction steps to create bromo-conduritol-B tetraacetate, showcasing the method's efficiency and specificity in generating glycosidase inhibitors (Cantekin et al., 2009).

Molecular Structure Analysis

The molecular structure of Conduritol B Tetraacetate is characterized by its cyclohexene skeleton and acetate functional groups, which are crucial for its reactivity and subsequent chemical transformations. Structural analyses often utilize spectroscopic methods to elucidate the arrangement of atoms and the stereochemistry of the molecule, contributing to the understanding of its chemical behavior and potential applications.

Chemical Reactions and Properties

Conduritol B Tetraacetate undergoes various chemical reactions, including enzymatic galactosylation, highlighting its utility as a substrate for producing glycoconjugates with potential biological activity (Yu et al., 1995). The compound's ability to participate in stereospecific syntheses, such as the formation of both enantiomers of cyclophellitol and conduritol-B, underscores its significance in synthesizing glycosidase inhibitors (Raghavan et al., 2016).

Scientific Research Applications

  • Synthesis of Cyclitols and Aminocyclitols : Conduritol D tetraacetate can be enzymatically desymmetrized to prepare homochiral intermediates for synthesizing cyclitols and aminocyclitols, useful in pharmaceutical and biotechnology industries (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).

  • Potential in Drug Discovery : New conduritol analogues derived from bicyclooctatriene have been synthesized, offering potential for novel drug discovery and pharmacological applications (Kara, Balcı, Bourne, & Watson, 1994).

  • Neurotransmitter Synthesis and Neurogenesis : A stereospecific synthesis of 1,4-di-O-methyl-myo-inositol (liriodendritol) from p-benzoquinone provides a valuable tool for studying neurotransmitter synthesis and its role in neurogenesis (Kelebekli, 2007).

  • Enzyme Inhibition : Bromo-conduritol-B shows strong enzyme-specific inhibition against alpha-glycosidase, indicating potential as a novel anti-inflammatory agent (Cantekin, Baran, Çalışkan, & Balcı, 2009).

  • Active-Site-Directed Inhibition : Conduritol B epoxide acts as an irreversible, first-order inhibitor of alpha-glucosidase, indicating a carboxyl group(s) at the enzyme's active site (Yang, Ge, Zeng, & Zhang, 1985).

  • Gaucher Disease Model : Conduritol B epoxide effectively induces Gaucher disease in mice, demonstrating its utility in medical research (Stephens, Bernatsky, Burachinsky, Legler, & Kanfer, 1978).

  • Synthesis of Glycosidase Inhibitors : Enzymatic resolution of (±)-conduritol-B is key for synthesizing glycosidase inhibitors, important in pharmaceutical research (Sanfilippo, Patti, & Nicolosi, 1999).

Future Directions

The future directions of Conduritol B Tetraacetate research involve its potential use in treating diseases like Gaucher disease (GD) and Parkinson’s disease (PD). It is also being studied for its potential in generating cell and animal models for these diseases . Additionally, new analogues of Conduritol B Tetraacetate are being designed to increase their binding affinity .

properties

IUPAC Name

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNPDYWUANMIX-IGQOVBAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452320
Record name Conduritol B Tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conduritol B Tetraacetate

CAS RN

25348-63-4
Record name Conduritol B Tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conduritol B Tetraacetate
Reactant of Route 2
Reactant of Route 2
Conduritol B Tetraacetate
Reactant of Route 3
Reactant of Route 3
Conduritol B Tetraacetate
Reactant of Route 4
Reactant of Route 4
Conduritol B Tetraacetate
Reactant of Route 5
Reactant of Route 5
Conduritol B Tetraacetate
Reactant of Route 6
Reactant of Route 6
Conduritol B Tetraacetate

Citations

For This Compound
36
Citations
KJ Lee, SA Boyd, NS Radin - 1985 - deepblue.lib.umich.edu
… In the fifth step, removal of the thiocarbonate group to form conduritol B tetraacetate (6) and, in the next step, removal of the acetyl groups to give conduritol B (DL-cyclohex-5-ene-1,3/2,4…
Number of citations: 45 deepblue.lib.umich.edu
S Cantekin, A Baran, R Çalışkan, M Balci - Carbohydrate research, 2009 - Elsevier
… Substitution of bromides bonded to sp 3 -hybridized carbon atoms with AgOAc gave the bromo-conduritol-B tetraacetate in high yield. For the construction of bromo-conduritol-C skeleton…
Number of citations: 28 www.sciencedirect.com
GE McCasland, EC Horswill - Journal of the American Chemical …, 1953 - ACS Publications
A new cyelohexenetetrol,“conduritol-B,” has been prepared and shown to have the configuration IX. Dihydrocon-duritol-B is identical with the cyclohexanetetrol mp 188 preparedfrom …
Number of citations: 68 pubs.acs.org
MS Gultekin, M Celik, M Balci - Current Organic Chemistry, 2004 - ingentaconnect.com
… The fragmentation reaction of thionocarbonate 25 in the presence of trimethylphosphite provided conduritol-B tetraacetate in a 87% yield [31]. Synthesis of some inositols was …
Number of citations: 106 www.ingentaconnect.com
G Legler - Methods in enzymology, 1977 - Elsevier
Publisher Summary Preparation of active site-directed inhibitors for glucosidases by the introduction of reactive groups into substrate analogs has been handicapped by the high …
Number of citations: 136 www.sciencedirect.com
S Cantekin - 2006 - open.metu.edu.tr
… to the synthesis of racemic (±)-conduritol-B tetraacetate (30) starting from p-benzoquinone (13… acetate and acetic anhydride in refluxing acetic acid gave (±)conduritol-B tetraacetate (30). …
Number of citations: 1 open.metu.edu.tr
P Gonzalez-Bulnes, J Casas, A Delgado… - Carbohydrate …, 2007 - Elsevier
… The route described employs p-benzoquinone, an achiral compound, as the starting material to give conduritol B tetraacetate in three steps. Kinetic resolution of this compound using a …
Number of citations: 26 www.sciencedirect.com
C Sanfilippo, A Patti, G Nicolosi - Tetrahedron: Asymmetry, 1999 - Elsevier
Lipases from porcine pancreas, Candida cylindracea and Mucor miehei (adsorbed on support, Lipozyme ® IM) catalysed in t-butylmethylether the alcoholysis of rac-conduritol-B …
Number of citations: 23 www.sciencedirect.com
TL Nagabhushan - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… Triethylamine (4ml) was added to a solution of conduritol-B tetraacetate (4, 5 g, 15.92 nimole) dissolved in 70% aqueous methanol (50 ml) and the mixture was set aside 6 h with …
Number of citations: 24 cdnsciencepub.com
BM Trost, DE Patterson… - Chemistry–A European …, 2001 - Wiley Online Library
… would come from the palladium-catalyzed kinetic resolution of conduritol B tetraacetate 8.6 … and 26 % overall yield from racemic conduritol B tetraacetate. The unnatural enantiomer (−)-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.